

A Technical Guide to the Physicochemical Properties and Stability of PChemsPC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PChemsPC**

Cat. No.: **B15547646**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PChemsPC (1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine) is a sterol-modified phospholipid, a hybrid molecule combining features of both cholesterol and phospholipids.^{[1][2]} These chimeras are designed to offer improved biomembrane properties.^[3] Specifically, they stabilize lipid bilayers and do not exchange between membranes as readily as free cholesterol.^{[3][4]} This characteristic makes **PChemsPC** a valuable tool for biophysical membrane studies and for enhancing liposomal drug delivery, particularly to organs that tend to extract cholesterol from bilayers, such as the skin, lungs, or blood. By incorporating cholesterol directly into the phospholipid structure, **PChemsPC** helps to reduce the permeability of the lipid bilayer, organize phospholipid chains, and prevent undesirable phase transitions, thereby improving vesicle stability.

This document provides a comprehensive overview of the core chemical properties and stability profile of **PChemsPC**, presenting key data in structured tables, outlining experimental methodologies, and visualizing relevant concepts to support its application in research and drug development.

Core Chemical Properties

The fundamental physicochemical properties of **PChemsPC** define its behavior in various systems. Key identifiers and properties are summarized below.

Physicochemical Data

The structural and physical properties of **PChemsPC** are essential for its application in formulation and biophysical studies.

Property	Value	Source
Full Chemical Name	1-palmitoyl-2-cholesterylhemisuccinoyl-sn-glycero-3-phosphocholine	
Synonym(s)	PCholPC	
CAS Number	155401-40-4	
Molecular Formula	C ₅₅ H ₉₈ NO ₁₀ P	
Formula Weight	964.341 g/mol	
Exact Mass	963.693 g/mol	
Physical Form	Powder	
Purity	>99% (by TLC)	
Percent Composition	C: 68.50%, H: 10.24%, N: 1.45%, O: 16.59%, P: 3.21%	

Solubility Profile

The solubility of **PChemsPC** is critical for its handling, formulation, and delivery. As a phospholipid-based molecule, it is expected to be soluble in chlorinated solvents and poorly soluble in aqueous solutions, where it will instead form lipid aggregates like micelles or liposomes.

Note: Quantitative public data on the solubility of **PChemsPC** in specific solvents is limited. The following is a typical qualitative profile for similar large amphipathic lipids.

Solvent	Expected Solubility	Notes
Chloroform	Soluble	A common solvent for dissolving and handling lipids.
Dichloromethane	Soluble	Similar to chloroform for initial dissolution.
Methanol	Sparingly Soluble	May require co-solvents for full dissolution.
Ethanol	Sparingly Soluble	Often used in liposome preparation methods.
Water	Insoluble	Forms aggregates (e.g., vesicles, liposomes) upon hydration.
PBS (pH 7.4)	Insoluble	Forms stable lipid bilayers in aqueous buffers.

Stability Profile

The stability of **PChemsPC** is a key advantage in its applications, particularly in drug delivery systems where shelf-life and in-vivo integrity are paramount.

Storage and Handling

Proper storage is crucial to prevent degradation of **PChemsPC**.

Condition	Recommendation	Rationale
Temperature	-20°C	
Atmosphere	Store under an inert gas (e.g., Argon)	To prevent oxidation of the unsaturated fatty acid chains.
Light Exposure	Protect from light	To prevent photo-oxidation.
Moisture	Store in a desiccated environment	The material is hygroscopic and can degrade via hydrolysis.
Shipping	Shipped in dry ice	

The manufacturer states a stability of at least one year when stored correctly at -20°C.

Chemical Stability

PChemsPC, like other phospholipids, is susceptible to degradation through two primary pathways:

- Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol backbone can be cleaved, releasing the palmitoyl and cholestrylhemisuccinoyl chains, respectively. This process is accelerated at non-neutral pH.
- Oxidation: Although the palmitoyl chain is saturated, other components or impurities could be susceptible to oxidation. Storing under inert gas is a standard precaution.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing data. The following are representative protocols relevant to the characterization of **PChemsPC**.

Protocol: Liposome Formation by Thin-Film Hydration

This standard method is used to prepare liposomes from **PChemsPC** for biophysical studies or as drug delivery vehicles.

Methodology:

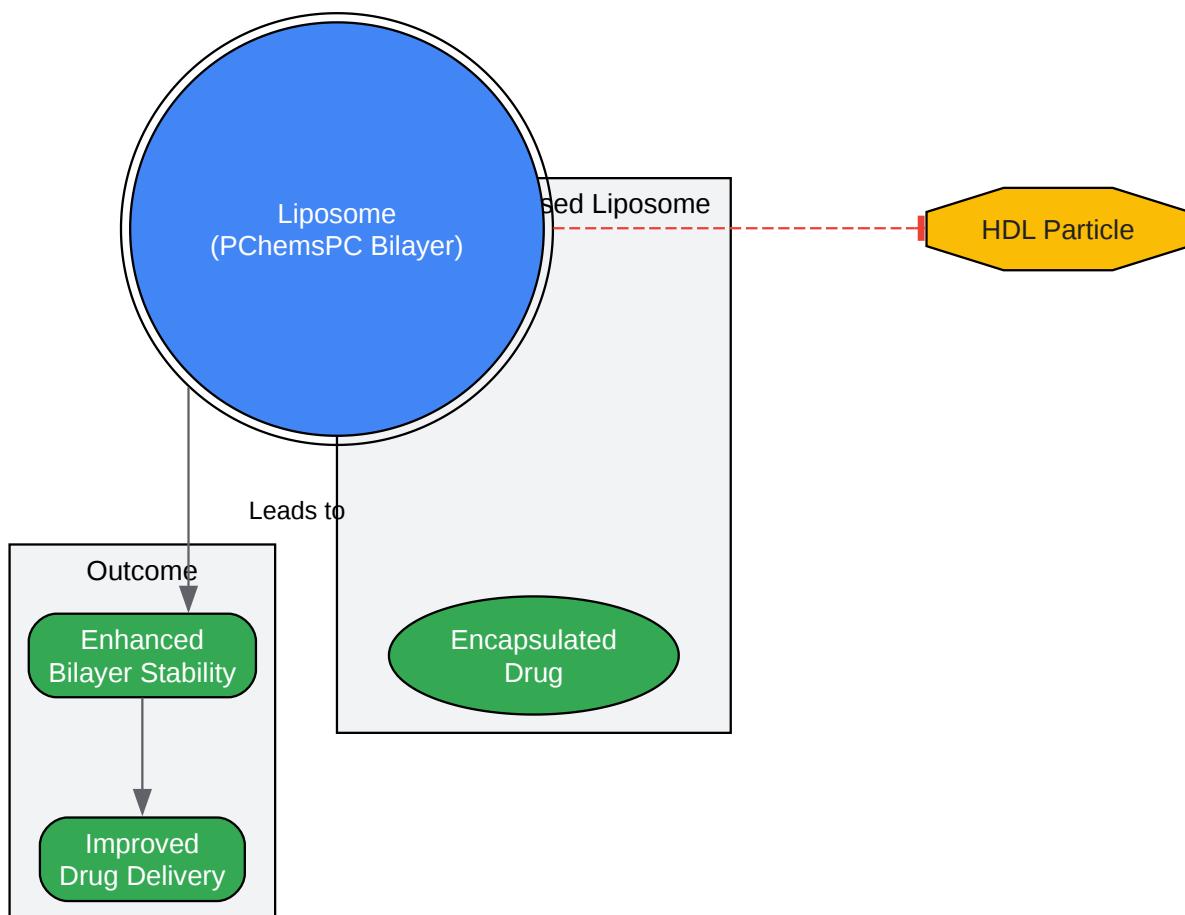
- Dissolution: Dissolve **PChemsPC** powder and any other lipid components (e.g., helper lipids, fluorescent probes) in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.
- Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 4 hours to remove any residual solvent.
- Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.
- Vesicle Formation: Agitate the flask by gentle rotation or vortexing. This process hydrates the lipid film, causing it to swell and self-assemble into multilamellar vesicles (MLVs).
- Size Extrusion (Optional): To produce unilamellar vesicles of a defined size, sonicate the MLV suspension or subject it to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol: Stability Assessment by Fluorophore Leakage Assay

This assay assesses the integrity and stability of liposomes made from **PChemsPC** by measuring the release of an encapsulated fluorescent dye over time.

Methodology:

- Encapsulation: Prepare liposomes using the thin-film hydration method (Protocol 4.1), using a concentrated solution of a self-quenching fluorescent dye (e.g., carboxyfluorescein) as the hydration buffer.
- Purification: Remove the unencapsulated dye from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column), eluting with an iso-osmotic buffer.
- Incubation: Aliquot the purified liposome suspension and incubate under various stress conditions (e.g., different temperatures: 4°C, 25°C, 37°C; or in the presence of serum).

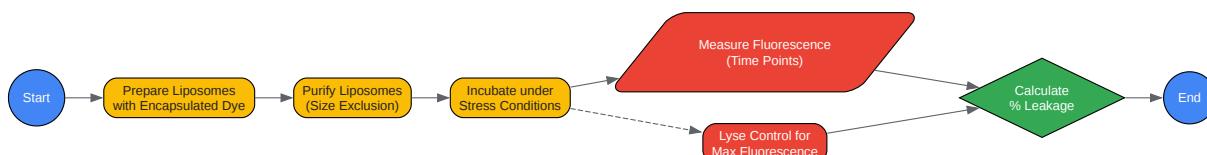

- Fluorescence Measurement: At specified time points, measure the fluorescence intensity (I_t) of each sample using a fluorometer.
- Maximum Leakage Determination: At the end of the experiment, add a lytic detergent (e.g., Triton X-100) to a control sample to disrupt the liposomes completely, causing 100% dye release. Measure this maximum fluorescence intensity (I_{max}).
- Calculation: Calculate the percentage of dye leakage at each time point using the formula: % Leakage = $(I_t - I_0) / (I_{max} - I_0) * 100$ where I_0 is the initial fluorescence at time zero.

Visualizations: Pathways and Workflows

Diagrams help clarify complex relationships and processes involved in the application of **PChemsPC**.

PChemsPC in Liposomal Drug Delivery

The diagram below illustrates the conceptual advantage of using **PChemsPC** in liposomes to enhance stability and prevent cholesterol extraction by blood components like lipoproteins.



[Click to download full resolution via product page](#)

Caption: **PCheMS-PC** enhances liposome stability by resisting cholesterol extraction in circulation.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in the fluorophore leakage assay described in Protocol 4.2.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing liposome stability via a fluorophore leakage assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avanti ResearchTM - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Avanti ResearchTM - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties and Stability of PChemsPC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547646#pchemspc-chemical-properties-and-stability\]](https://www.benchchem.com/product/b15547646#pchemspc-chemical-properties-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com